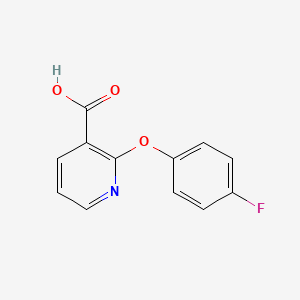

2-(4-Fluorophenoxy)nicotinic acid

Description

Contextualization within Nicotinic Acid Derivatives Research

Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient involved in numerous biological processes; its deficiency can lead to diseases like pellagra. researchgate.netchemistryjournal.netnih.gov Beyond its nutritional role, nicotinic acid has been used to manage high cholesterol levels. chemistryjournal.netnih.gov However, its use can be limited by undesirable side effects, which has spurred extensive research into its derivatives. researchgate.netchemistryjournal.net

The modification of the nicotinic acid structure has yielded derivatives with a wide spectrum of pharmacological activities, positioning them as promising candidates for treating various conditions. nih.gov Research has demonstrated that these derivatives possess potential therapeutic applications, including:

Antitubercular Activity : Some derivatives have shown significant efficacy against Mycobacterium tuberculosis, with certain compounds exhibiting potent activity comparable to first-line drugs. researchgate.netdrugs.com

Anti-inflammatory and Analgesic Effects : 2-Aryl nicotinic acid derivatives, in particular, have been identified as effective anti-inflammatory and analgesic agents. researchgate.netchemistryjournal.net

Neuroprotective Potential : Derivatives have been investigated for their efficacy in addressing conditions like Alzheimer's disease. researchgate.netchemistryjournal.net

Cardiovascular Health : Research continues to explore derivatives to leverage the lipid-modifying benefits of nicotinic acid while minimizing side effects. nih.gov

The development of compounds like 2-(4-fluorophenoxy)nicotinic acid is a logical progression in this field, seeking to refine the therapeutic profile of the core nicotinic acid scaffold. nih.gov

Overview of Pyridine-Based Heterocyclic Systems in Drug Discovery

Pyridine (B92270), a six-membered heterocyclic aromatic ring containing one nitrogen atom, is a cornerstone of medicinal chemistry. nih.govsarchemlabs.com Its unique chemical properties make it a versatile scaffold, or "pharmacophore," for designing new therapeutic agents. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing the binding of a drug molecule to its biological target and improving its pharmacokinetic properties. nih.gov

The significance of the pyridine ring is underscored by its prevalence in pharmaceuticals.

Pyridine and its derivatives are fundamental components of numerous natural products and pharmaceutical agents. nih.gov

A recent analysis of drugs approved by the U.S. Food and Drug Administration (FDA) between 2014 and 2023 found that pyridine was the most frequent azaheterocycle present, appearing in 54 approved drugs. nih.govrsc.org

These pyridine-containing drugs span a vast range of therapeutic categories, including oncology, central nervous system disorders, infectious diseases, and rare conditions. nih.govnih.govrsc.org

The selection of a pyridine scaffold in drug design is a strategic choice aimed at leveraging its proven ability to impart desirable physicochemical and biological properties to a molecule. nih.gov Its easy functionalization allows for the creation of diverse chemical libraries for screening and optimization. nih.govafricaresearchconnects.com

| Examples of Pyridine-Containing Drugs | Therapeutic Class |

| Isoniazid | Antitubercular |

| Nifedipine | Antihypertensive |

| Glipizide | Antidiabetic |

| Abiraterone | Anticancer |

| Nicotinamide (B372718) (Vitamin B3) | Vitamin |

(Data sourced from multiple references) nih.govsarchemlabs.com

Historical Perspective on Fluorinated Pharmaceutical Compounds

The deliberate incorporation of fluorine into drug molecules is a major strategy in modern pharmaceutical development. nih.gov Although fluorine-containing organic compounds are exceedingly rare in nature, they have become a mainstay in the pharmaceutical industry. acs.orgnih.gov

The history of fluorinated pharmaceuticals began in the mid-20th century.

1954 : The first fluorinated drug, Fludrocortisone , a synthetic corticosteroid, was introduced to the market. nih.govacs.org

1957 : The synthesis of 5-Fluorouracil , a pyrimidine (B1678525) analog, marked a turning point, establishing fluorine substitution as a key strategy in cancer chemotherapy. acs.orgwikipedia.org

1980s : The emergence of fluoroquinolones as a major class of antibiotics further cemented the importance of fluorine in drug design. nih.govacs.org

The use of fluorine has grown exponentially since these early successes. Currently, it is estimated that approximately 20-25% of all commercial pharmaceuticals contain at least one fluorine atom. acs.orgacs.org The strategic placement of fluorine can profoundly influence a drug's properties by:

Enhancing Metabolic Stability : Replacing a hydrogen atom with fluorine at a site susceptible to metabolic attack can block oxidation, thereby increasing the drug's half-life. nih.gov

Increasing Potency : Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to stronger binding interactions with its target protein. nih.gov

Improving Bioavailability : The substitution of fluorine can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes. cymitquimica.comnih.gov

The continued success and prevalence of fluorinated drugs in recent FDA approvals highlight the enduring value of this "magic bullet" atom in the medicinal chemist's toolkit. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZUYDOXBXHDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345514 | |

| Record name | 2-(4-Fluorophenoxy)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54629-13-9 | |

| Record name | 2-(4-Fluorophenoxy)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Fluorophenoxy Nicotinic Acid and Its Structural Analogs

Approaches to Pyridine (B92270) Ring Functionalization

The functionalization of the pyridine ring is a cornerstone in the synthesis of 2-aryloxynicotinic acids. The inherent electronic properties of the pyridine ring, with its electron-deficient character, dictate the feasible synthetic strategies. The nitrogen atom significantly influences the reactivity of the ring's carbon atoms, making the C-2 and C-4 positions susceptible to nucleophilic attack. stackexchange.com This characteristic is exploited in the primary methods for introducing substituents.

The introduction of a phenoxy group, specifically the 4-fluorophenoxy moiety, at the 2-position of the nicotinic acid backbone is the key bond-forming step. The most prevalent and effective method for this transformation is a nucleophilic aromatic substitution (SNAr) reaction, often facilitated by a copper catalyst in a process known as the Ullmann condensation. wikipedia.orgorganic-chemistry.org

In this reaction, a 2-halonicotinic acid derivative, typically 2-chloronicotinic acid, serves as the electrophile. wikipedia.org The nucleophile is the anion of 4-fluorophenol (B42351), generated in situ by a base. The copper catalyst facilitates the displacement of the halide by the phenoxide. Traditional Ullmann conditions often required harsh conditions, including high temperatures (frequently over 200°C) and stoichiometric amounts of copper powder. wikipedia.org Modern iterations have seen significant improvements, employing soluble copper catalysts, various ligands, and milder reaction conditions to improve yields and reduce byproducts. wikipedia.orgmdpi.com

Key parameters influencing the success of the Ullmann condensation include the choice of catalyst, base, solvent, and temperature.

Table 1: Typical Reaction Conditions for Ullmann Ether Synthesis

| Parameter | Common Reagents/Conditions | Rationale/Effect on Reaction |

|---|---|---|

| Copper Catalyst | Cu powder, Cu(I) salts (e.g., CuI, CuBr), CuO-NPs. mdpi.com | Facilitates the C-O cross-coupling. The choice of catalyst can affect reaction rate and yield. Nanoparticle catalysts can offer higher surface area and reactivity. |

| Base | K₂CO₃, Cs₂CO₃, KOH. mdpi.com | Deprotonates the phenol (B47542) to form the active nucleophile (phenoxide). The strength and solubility of the base can influence reaction efficiency. |

| Solvent | High-boiling polar aprotic solvents (e.g., DMF, DMSO, Pyridine, N-Methylpyrrolidone). wikipedia.orgresearchgate.net | Solubilizes reactants and facilitates the reaction, often at elevated temperatures. The choice of solvent can impact yield. researchgate.net |

| Temperature | 100 - 220 °C. wikipedia.org | Provides the necessary activation energy. Optimization is crucial to ensure reaction completion while minimizing thermal degradation. |

The carboxylic acid group at the 3-position of the pyridine ring is a versatile functional handle that allows for the synthesis of a wide array of structural analogs. princeton.edu Standard organic transformations can be applied to this group to produce esters, amides, and other derivatives.

Esterification: The carboxylic acid can be converted to its corresponding ester by reacting it with an alcohol in the presence of an acid catalyst. This is a common derivatization to modify the compound's physicochemical properties.

Amide Formation: Reaction with various amines, typically after activation of the carboxylic acid (e.g., by conversion to an acyl chloride or using coupling agents), yields the corresponding amides. This introduces new points of diversity into the molecular scaffold.

Decarboxylation: In some synthetic schemes, the carboxylic acid can be removed (decarboxylated) to yield the corresponding 2-substituted pyridine, although this is less common when the acid itself is the target. nih.gov

These derivatization reactions are crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies in medicinal and materials chemistry. researchgate.net

Synthesis of Key Intermediates

The most critical intermediate for the synthesis of 2-(4-fluorophenoxy)nicotinic acid is 2-chloronicotinic acid. wikipedia.org Its availability and purity are paramount for the success of the subsequent coupling reaction. Several synthetic routes to 2-chloronicotinic acid and its derivatives have been established. atlantis-press.comresearchgate.net

A common industrial method involves the chlorination of 2-hydroxynicotinic acid, which itself can be prepared from nicotinic acid precursors. wikipedia.org Another approach starts with commercially available 2-chloronicotinic acid, which can be synthesized through various multi-step procedures. atlantis-press.comresearchgate.net For instance, a rapid three-step synthesis involving esterification, nucleophilic substitution, and hydrolysis starting from 2-chloronicotinic acid has been reported to produce derivatives with a total yield of 93%. atlantis-press.comresearchgate.net

Table 2: Selected Synthetic Routes to 2-Chloronicotinic Acid Derivatives

| Starting Material | Key Steps | Reported Features | Reference |

|---|---|---|---|

| 2-Chloronicotinic acid | 1. Esterification 2. Nucleophilic Substitution 3. Hydrolysis | Rapid method with a high overall yield (93%). Suitable for producing various derivatives. | atlantis-press.comresearchgate.net |

| Nicotinic acid N-oxide | Chlorination | A classical method for introducing a chlorine atom at the 2-position. | wikipedia.org |

| 2-Hydroxynicotinic acid | Chlorination (e.g., with POCl₃) | Substitution of the hydroxyl group with a chlorine atom. | wikipedia.org |

Optimization of Reaction Conditions and Yields

Optimizing the Ullmann condensation is crucial for maximizing the yield of this compound and minimizing the formation of tars and other byproducts, which are common issues with this reaction. researchgate.net Research into the synthesis of analogous 2-anilinonicotinic acids has shown that both the catalyst and the solvent play a significant role. researchgate.net

Interestingly, in some cases of C-N bond formation, the absence of a copper catalyst led to a significant increase in yield and a reduction in tar formation, suggesting that for certain substrates, the traditional catalyst may promote side reactions like dimerization. researchgate.net The volume and type of solvent also have a profound effect; for example, increasing the amount of xylene from 50 mL to 150 mL improved the yield of an analogous product from 53% to 87%. researchgate.net Such findings highlight the necessity of empirical optimization for each specific substrate pairing.

Green Chemistry Principles in Synthesis of Fluorophenoxy-Nicotinic Acid Scaffolds

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. mdpi.comstanford.edu For scaffolds like fluorophenoxy-nicotinic acid, this involves exploring alternative energy sources, less hazardous solvents, and more efficient catalytic systems.

Alternative Energy Sources: Techniques such as microwave irradiation and ultrasound have been shown to significantly reduce reaction times and energy consumption in the synthesis of various heterocyclic compounds compared to conventional heating. nih.gov

Sustainable Solvents and Catalysts: There is a growing interest in using water, supercritical fluids (like scCO₂), or biodegradable solvents to replace traditional volatile organic compounds. mdpi.com The use of natural, biodegradable catalysts, such as citric acid from lemon juice, has been successfully demonstrated in the synthesis of other nitrogen-containing heterocycles, offering a promising, eco-friendly alternative to metal catalysts. nih.govresearchgate.net

While specific studies on applying these green principles directly to this compound are not extensively documented, the methodologies are well-established within the broader field of heterocyclic synthesis and represent a clear path forward for more sustainable production. stanford.edu

Advanced Spectroscopic and Chromatographic Characterization of 2 4 Fluorophenoxy Nicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy reveals the number and types of protons in a molecule. For 2-(4-fluorophenoxy)nicotinic acid, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the fluorophenoxy group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the pyridine ring would appear at different chemical shifts depending on their position relative to the nitrogen atom and the carboxylic acid group. Similarly, the protons on the fluorophenoxy ring would exhibit splitting patterns due to coupling with the adjacent fluorine atom.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, carboxylic acid). For example, the carbon atom of the carboxylic acid group would typically appear at a downfield chemical shift (around 165-175 ppm). The carbon atoms of the pyridine and fluorophenoxy rings would appear in the aromatic region of the spectrum, with their specific shifts influenced by the substituents.

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural insights by showing correlations between different nuclei. A COSY spectrum would reveal which protons are coupled to each other, helping to assign the signals from the individual aromatic rings. An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Table 1: Representative ¹H and ¹³C NMR Data for Nicotinic Acid

| Nucleus | Chemical Shift (δ) in ppm (Solvent) | Reference |

|---|---|---|

| ¹H NMR | 9.02 (s, 1H), 8.64 (d, J = 3.6 Hz, 1H), 8.32 (dt, J = 7.9, 1.8 Hz, 1H), 7.48 (dd, J = 7.7, 5.1 Hz, 1H) (MeOD) | rsc.org |

| ¹³C NMR | 167.7, 153.6, 151.2, 139.3, 128.7, 125.3 (MeOD) | rsc.org |

| ¹³C NMR | 166.23, 153.18, 150.21, 136.90, 126.66, 123.71 (DMSO-d6) | chemicalbook.com |

Vibrational Spectroscopy for Molecular Fingerprinting (FT-IR, FT-Raman)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, are powerful tools for identifying the functional groups present in a molecule.

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique "fingerprint" of the molecule. For this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (typically a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), C-O-C stretching of the ether linkage, and C-F stretching vibrations.

FT-Raman Spectroscopy is a complementary technique that measures the scattering of laser light. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would provide information on the aromatic ring vibrations and the C-F bond. While specific spectral data for the target compound is limited, information for related fluoro-substituted nicotinic acids is available. For instance, the FT-Raman spectrum of 2-fluoronicotinic acid has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.govspectrabase.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for confirming the identity of a synthesized compound. In an LC-MS analysis of this compound, the compound would first be separated from any impurities on an HPLC column. The eluent would then be introduced into the mass spectrometer, where the molecule would be ionized.

The molecular weight of this compound is 233.19 g/mol . fishersci.ca In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M+H]⁺ (m/z 234.2) or [M-H]⁻ (m/z 232.2) would be expected, depending on the ionization mode used (positive or negative).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For example, in the analysis of nicotinic acid and its metabolites, common fragmentation pathways have been identified. nih.govresearchgate.netnih.gov For this compound, fragmentation would likely involve the loss of the carboxylic acid group (as CO₂), cleavage of the ether bond, and fragmentation of the aromatic rings. The specific fragmentation pattern would be a key identifier for this compound.

Table 2: Mass Spectrometry Data for Nicotinic Acid and its Metabolites

| Compound | Ionization Mode | m/z Transition | Reference |

|---|---|---|---|

| Nicotinic Acid (NicA) | Positive ESI | 124 -> 80 | nih.gov |

| Nicotinamide (B372718) (NA) | Positive ESI | 123 -> 80 | nih.gov |

| 1-methyl-2-pyridone-5-carboxamide (M2PY) | Positive ESI | 153 -> 110 | nih.gov |

| 1-methyl-4-pyridone-5-carboxamide (M4PY) | Positive ESI | 153 -> 136 | nih.gov |

| Niacin (NA) | Negative ESI | 122.0 -> 78.0 | nih.gov |

| Nicotinuric acid (NUA) | Negative ESI | 178.7 -> 78.0 | nih.gov |

Chromatographic Purity Assessment and Separation Techniques (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification and purity assessment of pharmaceutical compounds. honeywell.com For this compound, an HPLC method would be developed to separate the target compound from any starting materials, by-products, or other impurities.

A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic acid or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. The retention time of this compound would be a characteristic parameter under specific chromatographic conditions.

The purity of the compound is determined by integrating the peak area of the main compound and any impurity peaks in the chromatogram. A high purity level (typically >97%) is often required for research and development purposes. Several HPLC methods have been developed for the analysis of nicotinic acid and its metabolites in various matrices, which can serve as a starting point for developing a method for this compound. researchgate.netnih.govbevital.nonih.gov

Table 3: Example HPLC Conditions for Nicotinic Acid Analysis

| Column | Mobile Phase | Detection | Reference |

|---|---|---|---|

| Waters Spherisorb 5 µm CNRP 4.6 x 150 mm | Gradient elution with acetonitrile and water with 0.1% formic acid | MS/MS | nih.govresearchgate.net |

| Phenomenex Synergi Hydro-RP | Isocratic elution with methanol-0.1% formic acid (5:95, v/v) | MS/MS | nih.gov |

| Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 μm) | Methanol-2 mM ammonium (B1175870) acetate (B1210297) (3 : 97, v/v) | MS/MS | nih.gov |

Computational Chemistry and Molecular Modeling of 2 4 Fluorophenoxy Nicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(4-Fluorophenoxy)nicotinic acid, these methods have been crucial in elucidating its electronic characteristics and predicting its reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of nicotinic acid and its derivatives. Theoretical investigations using DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, are employed to optimize the molecular geometry and predict various electronic properties. irjweb.com

Table 1: Representative DFT-Calculated Properties for Nicotinic Acid Derivatives

| Property | Value Range | Significance |

| Total Energy | Varies (e.g., -436.987 Hartree for Niacin) | Indicates the overall stability of the molecule. |

| Dipole Moment | ~2-5 Debye | Reflects the polarity and charge distribution. |

| Hardness | ~2-3 eV | A measure of the molecule's resistance to change in its electron distribution. |

| Softness | ~0.4-0.5 eV⁻¹ | The reciprocal of hardness, indicating polarizability. |

| Electronegativity | ~3-4 eV | The power of an atom in a molecule to attract electrons to itself. |

| Electrophilicity Index | ~3-4 eV | A measure of the molecule's ability to act as an electrophile. |

Note: The values in this table are representative of nicotinic acid and its simple derivatives as found in the literature. Specific values for this compound would require dedicated calculations.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. aimspress.com A smaller gap suggests that the molecule is more reactive.

In the case of this compound, the HOMO is likely to be located on the electron-rich phenoxy ring, while the LUMO may be distributed over the electron-deficient pyridine (B92270) ring. The energy of these orbitals and their gap can be precisely calculated using DFT. This analysis helps in predicting how the molecule will interact with other chemical species, for instance, by acting as an electron donor (from the HOMO) or an electron acceptor (to the LUMO).

Table 2: Representative HOMO-LUMO Data for Nicotinic Acid Analogs

| Parameter | Representative Value (eV) | Implication for Reactivity |

| HOMO Energy | -6.0 to -7.0 | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.5 to -2.5 | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | ~4.0 to 5.0 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: These values are illustrative and based on studies of related nicotinic acid derivatives. The specific values for this compound would depend on its unique electronic structure.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. libretexts.org The MEP surface is colored to represent different electrostatic potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential).

For this compound, an MEP map would likely show a negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, indicating these are sites for electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid, highlighting its acidic nature and potential for hydrogen bonding. wuxiapptec.com The fluorine atom would also influence the electrostatic potential of the phenoxy ring.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a solvent or a biological receptor. rsc.org

An MD simulation of this compound would reveal its preferred conformations in solution. The ether linkage between the phenoxy and pyridine rings allows for rotational freedom, and MD simulations can explore the potential energy landscape associated with these rotations. Understanding the accessible conformations is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into the binding site of a target protein. nih.gov

Molecular Docking Studies for Predictive Binding Affinity to Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Enzyme Active Site Interactions (e.g., Kinases, α-glucosidase)

Molecular docking studies have been employed to investigate the potential of nicotinic acid derivatives as inhibitors of various enzymes, including kinases and α-glucosidase.

Kinases: Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. Molecular docking studies of nicotinic acid analogs have explored their potential to bind to the ATP-binding site of kinases, thereby inhibiting their activity. nih.gov For this compound, docking simulations would predict its binding pose within a kinase active site, identifying key interactions such as hydrogen bonds and hydrophobic interactions that contribute to its binding affinity.

α-Glucosidase: α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the small intestine. Inhibitors of this enzyme are used in the management of type 2 diabetes. Docking studies of various heterocyclic compounds have identified key interactions with the active site of α-glucosidase. nih.govresearchgate.net A docking simulation of this compound into the active site of α-glucosidase would likely show interactions between the carboxylic acid group and polar residues in the enzyme's active site, as well as hydrophobic interactions involving the aromatic rings. researchgate.net The fluorine atom could also participate in specific interactions, potentially enhancing binding affinity.

Table 3: Predicted Interactions from Molecular Docking of Nicotinic Acid Analogs with Enzyme Active Sites

| Enzyme Target | Key Interacting Residues (Illustrative) | Type of Interaction |

| Kinase (e.g., EGFR) | Met, Lys, Asp, Thr | Hydrogen bonding, hydrophobic interactions |

| α-Glucosidase | Asp, Arg, His, Phe | Hydrogen bonding, pi-pi stacking, hydrophobic interactions |

Note: The listed residues are representative examples from docking studies of related inhibitors and would need to be confirmed by specific docking of this compound.

Receptor Binding Mechanisms (e.g., G-protein Coupled Receptors, where structurally relevant)

The pharmacological effects of nicotinic acid and its derivatives are primarily mediated through their interaction with specific G-protein coupled receptors (GPCRs). nih.govnih.gov While direct binding studies on this compound are not extensively detailed, the mechanism is understood by examining its parent structure, nicotinic acid. Computational and molecular studies have identified two key GPCRs that bind nicotinic acid: a high-affinity receptor and a low-affinity receptor. nih.gov

The high-affinity receptor was identified as HM74A (also known as GPR109A), while the low-affinity receptor is HM74 (also known as GPR109B or Niacin Receptor 2). nih.govuni.luuni.lu These receptors belong to the Class A family of GPCRs. uni.luguidetopharmacology.org The binding of nicotinic acid to these receptors initiates a signaling cascade through the activation of pertussis toxin-sensitive G(i)-G proteins. nih.govnih.gov This interaction is crucial for the biological activities attributed to nicotinic acid, such as the inhibition of lipolysis in adipose tissue. nih.gov The discovery of these specific molecular targets has been pivotal in understanding the compound's mechanism of action and in guiding the development of new therapeutic agents. nih.gov Given the structural conservation of the nicotinic acid core in this compound, it is anticipated to interact with the same GPCRs.

Table 1: G-Protein Coupled Receptors for Nicotinic Acid

| Receptor Name | Alternative Names | Affinity for Nicotinic Acid | Classification |

|---|---|---|---|

| GPR109A | HM74A | High | Class A GPCR |

Hirshfeld Surface and 3D Energy Framework Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. For complex organic molecules, this method provides detailed insights into the nature and relative importance of interactions such as hydrogen bonds and π-stacking, which govern the crystal packing. nih.govnih.gov

While a specific Hirshfeld analysis for this compound is not available, a study on the structurally analogous compound, 2-(4-fluorophenoxy) acetic acid, provides significant insight. researchgate.net In this analogue, the crystal structure is stabilized by C-H···O interactions. researchgate.net The analysis of the Hirshfeld surface is typically broken down into the percentage contribution of different atom-to-atom contacts.

Table 2: Example Interaction Energy Components from Energy Framework Analysis

| Energy Component | Value (kJ/mol) |

|---|---|

| Electrostatic | -45.0 |

| Polarization | -22.3 |

| Dispersion | -179.1 |

| Repulsion | 82.7 |

| Total Energy | -154.7 |

Data derived from a representative analysis of a complex heterocyclic compound to illustrate typical energy components. nih.gov

Preclinical Biological Evaluation and Mechanistic Insights of 2 4 Fluorophenoxy Nicotinic Acid and Its Derivatives

In Vitro Biological Assays for Target Engagement

In vitro assays are crucial for determining how these compounds interact with specific biological targets.

Receptor Binding Studies and Functional Assays

The interaction of nicotinic acid derivatives with various receptors is a key area of investigation. Nicotinic acid itself is known to interact with G protein-coupled receptors like GPR109A (HM74A). nih.gov The binding of ligands to this receptor, particularly the interaction of an arginine residue in the receptor with the acidic part of nicotinic acid, is a critical determinant of its activity. nih.gov

Derivatives of 2-(4-fluorophenoxy)nicotinic acid are also studied for their potential to modulate nicotinic acetylcholine (B1216132) receptors (nAChRs), which are abundant in the brain. nih.gov Some compounds have shown selectivity for the α4α4 interface of the (α4)3(β2)2 nAChR, acting as modulators rather than classical agonists. nih.gov

Enzyme Inhibition Profiling

The ability of this compound and its derivatives to inhibit various enzymes is a significant aspect of their preclinical evaluation.

VEGFR-2 and c-Met: Derivatives of this compound have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, both of which are receptor tyrosine kinases implicated in cancer progression. nih.govnih.gov Some novel 2-substituted-4-(2-fluorophenoxy) pyridine (B92270) derivatives have been identified as dual c-Met/VEGFR-2 inhibitors. nih.gov For instance, certain 4-(2-fluorophenoxy)quinoline derivatives have shown potent inhibitory activity against c-Met kinase. nih.gov One such derivative, compound 10m, exhibited a c-Met IC50 of 2.43 nM. nih.gov Another study on phenylpyridazinone-based derivatives as VEGFR-2 inhibitors reported IC50 values ranging from 49.1 to 418.0 nM. nih.gov

α-glucosidase: Nicotinic acid derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a target for type 2 diabetes treatment. nih.govresearchgate.netunimi.it Some flavonoid derivatives incorporating a phenylpropionic acid moiety have demonstrated significant α-glucosidase inhibitory activity, with one derivative showing an IC50 of 15.71 ± 0.21 μM. frontiersin.org A library of nicotinic acid derivatives modified at the 6th position of the pyridine ring also yielded compounds with notable α-glucosidase inhibition, with IC50 values of 32.9 and 26.4 μM for compounds 35 and 39, respectively, operating through a noncompetitive inhibition mechanism. nih.gov

hMAO-B: While direct inhibition of human monoamine oxidase B (hMAO-B) by this compound itself is not extensively detailed in the provided context, the broader class of nicotinic acid derivatives has been studied for interaction with various enzymes.

Glucokinase: Glucokinase (GK) is a key enzyme in glucose metabolism and a target for type 2 diabetes. nih.gov Activators of glucokinase, rather than inhibitors, are sought for therapeutic purposes. nih.govnih.gov Phenylacetamide derivatives have been identified as potent allosteric GK activators. nih.gov

Cellular Mechanistic Studies

Understanding the effects of these compounds at a cellular level provides insight into their mechanisms of action.

Cell Proliferation and Viability Assays

MTT assays are commonly used to assess the impact of compounds on cell proliferation and viability.

Derivatives of this compound have been evaluated for their cytotoxic effects on various cancer cell lines. nih.gov For example, 4-(2-fluorophenoxy)quinoline derivatives were tested against H460, HT-29, MKN-45, and MDA-MB-231 cancer cells, with compound 10m showing IC50 values of 0.14 ± 0.03 μM, 0.20 ± 0.02 μM, and 0.42 ± 0.03 μM against H460, HT-29, and MDA-MB-231 cells, respectively. nih.gov

In another study, a pyridine derivative, compound H42, inhibited the proliferation of ovarian cancer cell lines A2780 and SKOV3 in a dose- and time-dependent manner. frontiersin.org The IC50 values for A2780 cells were 28.43 ± 2.13 μM (24h), 8.54 ± 0.93 μM (48h), and 5.40 ± 0.53 μM (72h), while for SKOV3 cells, the IC50 values were 3.16 ± 0.17 μM (24h), 0.94 ± 0.03 μM (48h), and 0.85 ± 0.02 μM (72h). frontiersin.org

A series of 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine derivatives also demonstrated antiproliferative activity in human solid tumor cell lines. nih.gov

Flavone (B191248) derivatives with a 4-aminophenoxy moiety have also been synthesized and tested for cytotoxicity against non-small cell lung cancer (NSCLC) cells. mdpi.com

Apoptosis Induction and Cell Cycle Modulation Analyses

The ability of these compounds to induce programmed cell death (apoptosis) and alter the cell cycle is a key indicator of their anticancer potential.

A pyridine derivative, compound H42, was found to induce apoptosis in ovarian cancer cells. frontiersin.org It also caused cell cycle arrest at the G0/G1 phase in these cells. frontiersin.org

A flavone derivative, APF-1, induced apoptosis and cell cycle arrest in the G2/M phase in NSCLC cells, which was associated with the up-regulation of p21 expression. mdpi.com

Another study on 2-(thiophen-2-yl)-1H-indole derivatives showed that the active compounds caused cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov

Cell cycle studies on a 2-alkyl-4-halo-1,2,5,6-tetrahydropyridine derivative revealed a G2/M phase arrest. nih.gov

Impact on Cellular Signaling Pathways

The effect of these compounds on intracellular signaling pathways provides a deeper understanding of their mechanism of action.

The activation of GPR109A by nicotinic acid is known to influence cellular signaling.

In the context of cancer, the inhibition of VEGFR-2 and c-Met by derivatives of this compound directly impacts downstream signaling pathways that promote cell survival, growth, and proliferation. nih.gov

Studies on 2-(thiophen-2-yl)-1H-indole derivatives demonstrated a significant decrease in the levels of oncogenic miR-25, IL-6, and C-Myc, while increasing the expression of tumor suppressor microRNAs. nih.gov

Migration and Motility Inhibition in Cellular Models

The metastatic spread of cancer cells is a primary contributor to cancer-related mortality, making the inhibition of cell migration and motility a critical target for novel therapeutic agents. While direct studies on the anti-migratory effects of this compound are not extensively documented in publicly available literature, research on related nicotinic acid derivatives and compounds targeting nicotinic acetylcholine receptors (nAChRs) provides compelling evidence for its potential in this area.

Nicotinic acid derivatives have demonstrated the ability to impede the migratory and invasive capacity of various cancer cell lines. For instance, studies on other pyridine-based compounds have shown significant suppression of cancer cell migration. One such study on 2-amino-4-(1-piperidine) pyridine revealed a concentration-dependent reduction in the migration potential of colon cancer cells. nih.gov This compound also led to a marked decrease in the expression of mesenchymal markers like Vimentin, while increasing the expression of the epithelial marker E-cadherin, suggesting a reversal of the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. nih.gov

Furthermore, the involvement of nAChRs in promoting cancer cell migration is well-established. Antagonists of these receptors have been shown to effectively inhibit tumor cell motility. A notable example is the cyclized peptide NBP-14, an antagonist of the alpha-7 nicotinic receptor (α7-nAChR), which caused a dose-dependent reduction in the migration of various cancer cell lines, including those from breast cancer and leukemia. oncotarget.com The inhibitory effect of NBP-14 was found to correlate with the migratory capacity of the cells, indicating the significance of the α7-nAChR pathway in cancer cell movement. oncotarget.com Given that this compound possesses a nicotinic acid scaffold, it is plausible that it could exert anti-migratory effects through modulation of nAChR signaling. The specific impact of the 4-fluorophenoxy substitution on this activity warrants direct experimental investigation using cellular migration assays such as the wound-healing assay or the Boyden chamber assay.

Table 1: Examples of Migration and Motility Inhibition by Nicotinic Acid-Related Compounds in Cellular Models

| Compound/Agent | Cell Line(s) | Key Findings |

| 2-amino-4-(1-piperidine) pyridine | HCT116 and HT29 (Colon Cancer) | Suppressed migration and invasion; reduced expression of EMT markers. nih.gov |

| NBP-14 (α7-nAChR antagonist) | Various cancer cell lines (including breast cancer and leukemia) | Caused a dose-dependent reduction in tumor cell migration. oncotarget.com |

Mechanistic Investigations in Relevant Preclinical Animal Models

The precise molecular targets and signaling pathways modulated by this compound are still under active investigation. However, based on its structural similarity to nicotinic acid and other derivatives, it is strongly hypothesized to interact with nAChRs. These receptors are a family of ligand-gated ion channels that are widely expressed not only in the nervous system but also in various non-neuronal tissues, including cancerous cells. The activation of nAChRs by agonists can trigger a cascade of downstream signaling events that promote tumor growth, proliferation, and survival.

The structural features of this compound, particularly the fluorophenoxy group, are expected to play a crucial role in its interaction with biological targets. The fluorine atom can alter the electronic properties of the molecule and enhance its lipophilicity, potentially influencing its binding affinity and selectivity for specific nAChR subtypes. Computational modeling techniques such as molecular docking could provide valuable insights into the binding mode and affinity of this compound for different nAChR subtypes, helping to elucidate its specific molecular targets. mdpi.comnih.govmdpi.com

Activation of nAChRs can lead to the modulation of several key signaling pathways implicated in cancer progression. These include the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, both of which are central regulators of cell proliferation, survival, and apoptosis. By potentially acting as an antagonist or a modulator of nAChR activity, this compound could interfere with these pro-tumorigenic signaling cascades. Further preclinical studies using animal models of cancer are necessary to confirm these molecular targets and to delineate the specific pathways that are modulated by this compound in vivo.

The administration of this compound in preclinical models is anticipated to induce measurable changes in biochemical markers and gene expression profiles that reflect its biological activity. Drawing parallels from studies on nicotinic acid (niacin) and its amide, nicotinamide (B372718), several potential biomarkers and gene expression signatures can be proposed for investigation.

Studies on niacin have demonstrated its ability to alter the expression of genes involved in lipid metabolism. nih.gov For instance, in vivo studies have shown that nicotinic acid treatment can decrease the expression of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis. nih.gov Therefore, it would be pertinent to examine the effect of this compound on the expression of genes related to lipid metabolism in relevant tissues in animal models.

A key biochemical marker associated with niacin status is the level of nicotinamide adenine (B156593) dinucleotide (NAD+) in erythrocytes. nih.gov It is plausible that this compound, as a nicotinic acid derivative, could influence intracellular NAD+ levels. Given the critical role of NAD+ in cellular redox reactions and as a substrate for enzymes like poly (ADP-ribose) polymerases (PARPs) involved in DNA repair, any modulation of NAD+ levels by this compound could have significant downstream effects on cellular function and survival. nih.gov

Furthermore, recent research on nicotinamide has revealed its potential to increase reactive oxygen species (ROS) levels in triple-negative breast cancer cells, leading to suppressed tumor growth and metastasis. nih.gov This suggests that investigating changes in ROS levels and the expression of genes involved in redox homeostasis would be a valuable avenue of research for understanding the mechanistic underpinnings of this compound's potential anti-cancer effects. Gene expression profiling using techniques like RNA sequencing in preclinical models treated with this compound would provide a comprehensive overview of the altered cellular pathways and identify novel biomarkers of its activity.

Table 2: Potential Biochemical Markers and Gene Expression Alterations for Investigation

| Category | Potential Marker/Gene | Rationale based on Related Compounds |

| Biochemical Markers | Erythrocyte NAD+ levels | Nicotinic acid status is reflected by NAD+ levels. nih.gov |

| Reactive Oxygen Species (ROS) | Nicotinamide increases ROS in some cancer cells. nih.gov | |

| Gene Expression | DGAT2 | Nicotinic acid downregulates its expression. nih.gov |

| Genes in lipid metabolism | Nicotinic acid is a known modulator of lipid metabolism. nih.gov | |

| Genes related to redox homeostasis | Potential for alteration of cellular redox state. nih.gov | |

| Genes in nAChR signaling pathways | Likely target of nicotinic acid derivatives. |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Fluorine Substitution on Biological Activity and Binding Affinity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry, and its impact on 2-(4-Fluorophenoxy)nicotinic acid and its analogs is significant. The fluorine atom, though similar in size to hydrogen, possesses high electronegativity, which can profoundly alter a molecule's physicochemical properties. mdpi.com

One of the primary benefits of fluorine substitution is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes that would typically degrade a carbon-hydrogen bond. This can increase the drug's half-life and bioavailability. nih.gov In the context of this compound, the fluorine at the para-position of the phenoxy ring is anticipated to block potential sites of oxidative metabolism. mdpi.com

Furthermore, fluorine's electron-withdrawing nature can modulate the electronic properties of the entire molecule, influencing its pKa and how it interacts with receptor binding sites. mdpi.comnih.gov Studies on fluorinated analogs of other nicotinic receptor ligands have demonstrated this principle. For example, introducing fluorine atoms into tryptophan residues at the nicotinic acetylcholine (B1216132) receptor (nAChR) binding site weakens cation-π interactions, leading to a measurable shift in the median effective concentration (EC50). acs.org Similarly, a fluoro analog of the nicotinic agonist epibatidine (B1211577) displayed significantly altered binding affinities, showing 52- to 875-fold greater affinity for β2-containing nAChRs over β4-containing subtypes. nih.gov The position of the fluorine atom is also critical; studies on sulfonylpiperazine analogs acting on nAChRs revealed that an ortho-fluorophenyl group conferred selectivity for the Hα4β2 subtype, whereas a para-fluorophenyl group showed no preference. nih.gov These findings underscore the nuanced role of fluorine in fine-tuning both binding affinity and receptor subtype selectivity.

Role of Phenoxy Moiety Modifications in Receptor Interactions

The phenoxy group in this compound serves as a crucial linker and a site for significant receptor interactions. Modifications to this moiety, including the phenyl ring and the ether linkage, have been explored to probe and optimize biological activity.

Research on a series of 2-phenoxynicotinic acid hydrazides has shown that substituents on the terminal phenyl ring play a key role in their anti-inflammatory and analgesic activities. nih.gov For instance, compounds with an unsubstituted phenyl ring or a C-4 methoxy (B1213986) substituent on the terminal ring demonstrated moderate to high activity. nih.gov This suggests that the electronic and steric properties of the substituent at this position are critical for effective interaction with the target, likely a cyclooxygenase (COX) enzyme in the case of anti-inflammatory action. nih.gov

The ether linkage itself provides flexibility to the molecule, allowing the phenoxy ring to adopt an optimal conformation within the receptor's binding pocket. In related nicotinic derivatives, replacing the pyridine (B92270) moiety of nicotine (B1678760) with a substructure linked to an N-methylpyrrolidine moiety via an ether function was a key design step. mdpi.com Molecular docking of these phenylpyrrolidine derivatives indicated that the addition of an ether linker did not create unfavorable interactions within the nAChR binding site. mdpi.com

Furthermore, studies on 2-aryloxynicotinic acids have been part of a broader investigation into new analgesic and anti-inflammatory agents. researchgate.net The nature of the aryl group directly influences the compound's biological profile, highlighting the importance of this moiety in molecular recognition at the active site.

Significance of Pyridine Core Substitutions on Biological Efficacy

The pyridine ring of nicotinic acid is a fundamental component for biological efficacy, with its nitrogen atom often participating in key hydrogen bonding or ionic interactions at the receptor site. Modifications to this core structure can dramatically alter a compound's potency and selectivity.

SAR studies on analogs of the nicotinic agonist epibatidine, where the pyridine ring was substituted at various positions, revealed significant effects on affinity and efficacy at different nAChR subtypes. For example, a bromo substitution resulted in 4- to 55-fold greater affinity for β2- than β4-containing receptors, while an amino analog showed 10- to 115-fold greater affinity for the same. nih.gov These results demonstrate that even subtle changes to the pyridine core can fine-tune receptor subtype selectivity.

In other studies, the carboxylic acid group at the 3-position of the pyridine ring has been derivatized to amides or N-acylarylhydrazones. This strategy can modulate the compound's physicochemical properties and has led to the discovery of potent anti-inflammatory and analgesic agents. researchgate.netmdpi.com For example, converting the carboxylic acid of 2-(1-adamantylthio)nicotinic acid to its corresponding amide or nitrile analog altered its vasorelaxant activity, with the parent acid being the most potent. nih.govmdpi.com This indicates that the acidic proton of the carboxylic group is important for the observed activity, likely through interaction with the receptor. nih.govmdpi.com The replacement of the pyridine ring itself with a 3-substituted benzene (B151609) ring in anabaseine (B15009) analogs was shown to be a successful strategy for gaining selectivity for the α3β4 nAChR subtype. nih.gov

Design Strategies for Enhanced Target Selectivity and Potency

The development of potent and selective analogs of this compound is guided by several rational design strategies, leveraging the SAR insights discussed previously. The ultimate goal is to optimize interactions with a specific biological target while minimizing off-target effects. nih.goveurekaselect.com

One powerful strategy is bioisosteric replacement , where a functional group is replaced by another with similar physical or chemical properties. For instance, replacing the pyridine ring of anabaseine with a substituted benzene ring led to a compound with an 806-fold increase in selectivity for the α3β4 nAChR subtype over the α4β2 subtype. nih.gov This highlights how modifying the core scaffold can drastically improve selectivity.

Structure-guided drug design utilizes high-resolution structural information from techniques like X-ray crystallography to design ligands that fit precisely into a target's binding site. nih.gov Using structural surrogates like acetylcholine-binding proteins, which mimic the extracellular domain of nAChRs, allows for the design of ligands with improved subtype selectivity. nih.gov

Another key approach is the modulation of receptor function through allosteric modulators . These compounds bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to the endogenous ligand. mdpi.com This can be a more subtle way to fine-tune biological activity and can offer advantages over direct agonists or antagonists, such as avoiding receptor desensitization. mdpi.com

Ultimately, medicinal chemistry efforts are often guided by binding affinities for specific receptor subtypes, such as the α4β2 and α7 nAChRs, which are important targets for various neurological conditions. eurekaselect.combenthamscience.com The strategic combination of fluorination, phenoxy moiety modification, and pyridine core substitution, informed by an understanding of SAR, provides a robust toolkit for the rational design of novel therapeutics with enhanced potency and selectivity. mdpi.com

Data Tables

Table 1: Anti-inflammatory and Analgesic Activity of Selected Nicotinic Acid Derivatives

| Compound | Structure Modification | Anti-inflammatory Activity (% edema inhibition) | Analgesic Activity (% protection) | Reference |

| 4a | 2-(2-bromophenylamino) derivative | 48.33 | 56.41 | researchgate.net |

| 4c | 2-(2-bromophenylamino) N'-benzylidenehydrazide derivative | 62.50 | 74.36 | researchgate.net |

| 4d | 2-(2-bromophenylamino) N'-(4-chlorobenzylidene)hydrazide derivative | 55.00 | 66.67 | researchgate.net |

| Mefenamic Acid | Reference Drug | 51.67 | 61.54 | researchgate.net |

Table 2: COX-2 Inhibitory Activity of Selected Nicotinic and Phenoxy Acetic Acid Derivatives

| Compound | Class | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |

| 4c | Nicotinate Derivative | 0.09 | 158.8 | nih.gov |

| 4f | Nicotinate Derivative | 0.05 | 286.0 | nih.gov |

| 5d | Phenoxy Acetic Acid Derivative | 0.08 | 111.53 | mdpi.com |

| 5f | Phenoxy Acetic Acid Derivative | 0.06 | 133.34 | mdpi.com |

| 7b | Phenoxy Acetic Acid Derivative | 0.07 | 10.34 | mdpi.com |

| Celecoxib | Reference Drug | 0.05 | 298.6 | mdpi.com |

Derivatives and Analogs Research of 2 4 Fluorophenoxy Nicotinic Acid

Synthesis and Evaluation of Pyridinone and Nicotinonitrile Analogs

The synthesis of pyridinone and nicotinonitrile analogs of 2-(4-Fluorophenoxy)nicotinic acid represents a key strategy in medicinal chemistry to explore new therapeutic possibilities. These modifications can significantly alter the electronic and steric properties of the parent molecule, leading to changes in biological activity.

Research into pyridinone analogs has revealed a range of biological activities. For instance, various 2-pyridinone analogs have been synthesized and assessed for their potential as anti-HBV and anticancer agents. nih.gov One study detailed the synthesis of N-aryl derivatives that demonstrated superior anti-HBV activity compared to their N-alkyl counterparts. nih.gov Specifically, compound 68a emerged as a potent inhibitor of HBV DNA replication with an IC50 of 0.12 μM and a high selectivity index of 467. nih.gov In the realm of oncology, pyridinone-quinazoline derivatives have been synthesized and screened for their cytotoxic effects against cancer cell lines such as MCF-7, HeLa, and HepG2. nih.gov

Nicotinonitrile, or 3-cyanopyridine, serves as a crucial intermediate in the synthesis of various pharmaceuticals. ontosight.aiekb.eg The synthesis of nicotinonitrile from nicotinic acid can be achieved through a multi-step process, and more efficient methods are continuously being developed. ontosight.ai Derivatives of nicotinonitrile have shown promise in various therapeutic areas. For example, a series of nicotinonitrile derivatives were synthesized and showed potent antioxidant activity, with some compounds demonstrating superior radical scavenging capabilities compared to ascorbic acid. ekb.eg Furthermore, nicotinonitrile conjugates have been developed as potent anti-inflammatory agents by targeting cyclooxygenase enzymes. ekb.eg The versatility of the nicotinonitrile scaffold is highlighted by its presence in marketed drugs like bosutinib, milrinone, and neratinib. ekb.eg

| Compound ID | Analog Type | Biological Activity | Key Findings |

| 68a | Pyridinone | Anti-HBV | IC50 = 0.12 μM, Selectivity Index = 467 nih.gov |

| Pyridinone-quinazoline derivatives | Pyridinone | Anticancer | Cytotoxic against MCF-7, HeLa, and HepG2 cells nih.gov |

| Nicotinonitrile derivatives | Nicotinonitrile | Antioxidant | Superior radical scavenging activity compared to ascorbic acid ekb.eg |

| Nicotinonitrile conjugates | Nicotinonitrile | Anti-inflammatory | Potent inhibitors of cyclooxygenase enzymes ekb.eg |

Heterocyclic Ring System Variations and Their Pharmacological Implications

Varying the heterocyclic ring system of this compound is a fundamental approach in drug design to modulate its pharmacological properties. Bioisosteric replacement, where one functional group is replaced by another with similar physical and chemical properties, is a common strategy to improve potency, selectivity, or pharmacokinetic profiles. u-tokyo.ac.jpnih.gov

Derivatives of this compound have been investigated for a range of therapeutic applications. One area of significant interest is in the development of antitubercular agents. drugs.comchemistryjournal.net Certain derivatives have exhibited potent activity against Mycobacterium tuberculosis, with one derivative showing a minimum inhibitory concentration (MIC) value of 4 µg/mL against both drug-sensitive and rifampin-resistant strains. This highlights the potential of this scaffold in combating infectious diseases.

Furthermore, research has indicated that derivatives of this compound may possess neuroprotective effects. These effects are thought to be mediated through the modulation of neuroinflammatory pathways. The ability of these compounds to interact with specific molecular targets makes them interesting candidates for the treatment of neurological disorders. For example, the compound R56865 , which contains a 4-fluorophenoxy moiety, has been shown to reduce the amplitude of hypoxia-induced membrane depolarization in hippocampal neurons, suggesting a potential role in limiting cellular damage during ischemic events. nih.gov

The introduction of different substituents on the pyridine (B92270) ring can lead to a diverse range of biological activities. The three isomers of pyridine carboxylic acid—picolinic acid, nicotinic acid, and isonicotinic acid—have historically led to the development of numerous drugs for various diseases. dovepress.com This underscores the importance of the pyridine core in medicinal chemistry.

| Ring System Variation | Pharmacological Implication | Example/Finding |

| Substituted Nicotinic Acid | Antitubercular Activity | A derivative showed an MIC of 4 µg/mL against M. tuberculosis. |

| Substituted Nicotinic Acid | Neuroprotective Effects | Derivatives modulate neuroinflammatory pathways. |

| 4-Fluorophenoxy containing analog (R56865 ) | Neuroprotection | Reduced hypoxia-induced depolarization in neurons. nih.gov |

Conjugates and Prodrug Strategies for Targeted Delivery

To enhance the therapeutic efficacy and minimize potential side effects of nicotinic acid derivatives, researchers have explored various conjugate and prodrug strategies. These approaches aim to improve drug targeting to specific tissues or cells, and to control the release of the active compound.

One promising strategy involves the development of prodrugs that can be activated by specific stimuli present in the target microenvironment, such as enzymes or pH changes. ekb.eg For instance, to overcome the side effects associated with high doses of nicotinic acid, such as flushing, sustained-release formulations have been developed. nih.govacs.org An inorganic-organic nanohybrid system, where nicotinic acid is intercalated into layered double hydroxides and coated with Eudragit® S100, has been designed for pH-responsive drug release. nih.gov

Conjugation of nicotinic acid derivatives to targeting moieties is another effective approach. For example, mannan-grafted magnetite nanoparticles have been used for the targeted delivery of niacin to macrophages. acs.org This strategy leverages the mannose receptors expressed on macrophages for specific uptake. acs.org Similarly, bile acid conjugates of niacin have been synthesized to target the apical sodium-dependent bile acid transporter (ASBT) in the intestine, potentially leading to prolonged drug release and enterohepatic recirculation. nih.gov

Antibody-drug conjugates (ADCs) represent a sophisticated approach for targeted cancer therapy. ekb.eg While not specific to this compound, the principles can be applied. In this strategy, a potent cytotoxic drug is linked to an antibody that specifically targets a tumor-associated antigen. ekb.eg Another strategy involves polymer-drug conjugates (PDCs), where a drug is covalently bonded to a polymer carrier, which can improve solubility, extend circulation time, and enable targeted delivery. nih.gov

| Strategy | Approach | Purpose | Key Findings |

| Prodrug | pH-Responsive Nanohybrid | Sustained release of nicotinic acid | Designed to reduce side effects like flushing. nih.gov |

| Conjugate | Mannan-Grafted Nanoparticles | Targeted delivery to macrophages | Efficient loading and release of niacin. acs.org |

| Conjugate | Bile Acid Conjugation | Targeting intestinal ASBT | Potential for prolonged drug release. nih.gov |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes for Scalable Production

The current synthesis of 2-(4-Fluorophenoxy)nicotinic acid typically involves the reaction of 2-chloronicotinic acid with 4-fluorophenol (B42351) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). While effective for laboratory-scale synthesis, future research is directed towards developing more efficient, cost-effective, and environmentally friendly methods for large-scale production. The goal is to devise synthetic strategies that offer high yields and purity while minimizing the use of harsh reagents and simplifying purification processes. The development of such routes is crucial for the compound's transition from a research chemical to a readily available building block for pharmaceutical development.

Advanced Computational Approaches for De Novo Design and Optimization

Computational chemistry is poised to play a pivotal role in the future of this compound research. Advanced computational methods, including quantum mechanics (QM) and molecular dynamics (MD) simulations, can provide deep insights into the molecule's electronic structure, conformational flexibility, and interaction with biological targets. These approaches enable the de novo design of novel derivatives with enhanced properties. By modeling structure-activity relationships (SAR), researchers can predict how modifications to the core structure will affect biological activity, guiding the synthesis of more potent and selective compounds.

Integration with Systems Biology for Comprehensive Mechanistic Understanding

To fully grasp the biological effects of this compound and its derivatives, future research will increasingly integrate systems biology approaches. This involves studying the compound's impact on complex biological networks, rather than single molecular targets. Techniques such as genomics, proteomics, and metabolomics can reveal the global changes in gene expression, protein levels, and metabolic pathways induced by the compound. This holistic view will be instrumental in elucidating its mechanism of action, identifying potential off-target effects, and discovering novel biomarkers for its activity.

Exploration of New Therapeutic Areas Based on Mechanistic Insights

While initial research has highlighted the potential of this compound derivatives in areas like neurological disorders and as antitubercular agents, a deeper understanding of their mechanisms will open doors to new therapeutic applications. For instance, if a derivative is found to modulate a specific kinase involved in cancer progression, it could be investigated as a potential anti-cancer agent. Similarly, if a compound exhibits anti-inflammatory properties by inhibiting certain cytokine pathways, it could be explored for the treatment of autoimmune diseases. chemistryjournal.netaobiome.com The nicotinic acid scaffold itself is known to have various biological activities, and derivatives have been explored for analgesic, anti-inflammatory, and antioxidant effects. chemistryjournal.netresearchgate.net

Table 1: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Mechanism of Action |

| Neurological Disorders | Modulation of neuroinflammatory pathways, interaction with nicotinic receptors. |

| Infectious Diseases | Inhibition of essential enzymes in pathogens like Mycobacterium tuberculosis. |

| Cancer | Inhibition of specific kinases or other proteins involved in cell proliferation and survival. |

| Inflammatory Diseases | Modulation of inflammatory mediators and pathways. chemistryjournal.net |

| Cardiovascular Diseases | Based on the known lipid-lowering effects of nicotinic acid. chemistryjournal.net |

Application of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Q & A

Q. What are the recommended synthetic routes for 2-(4-Fluorophenoxy)nicotinic acid, and how can purity be optimized?

The synthesis typically involves coupling 4-fluorophenol with a nicotinic acid derivative. Key reagents include halogenated intermediates like (p-fluorophenoxy)ethyl bromide under nucleophilic substitution conditions. Purification methods such as column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (using ethanol/water mixtures) are critical to achieving >97% purity. Reaction conditions (e.g., temperature, catalyst selection) must be carefully controlled to minimize byproducts like unreacted phenol or oxidized derivatives .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography is the gold standard for structural elucidation. Programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are widely used to analyze bond lengths, angles, and crystallographic packing . Complementary techniques include NMR (¹H/¹³C, HSQC, HMBC) to confirm substituent positions and FT-IR for functional group identification (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What solvent systems are optimal for solubility studies of this compound?

this compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. Solubility can be enhanced via pH adjustment (e.g., using NaOH to deprotonate the carboxylic acid group) or co-solvents like ethanol. Partition coefficients (logP) should be calculated to predict bioavailability in biological assays .

Advanced Research Questions

Q. How can reaction yields be improved in multi-step syntheses involving fluorinated intermediates?

Optimization requires addressing fluorine’s electron-withdrawing effects, which can slow reaction kinetics. Strategies include:

- Using Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) for aryl-ether bond formation.

- Activating the phenolic oxygen via silylation or alkylation to enhance nucleophilicity.

- Monitoring reaction progress with LC-MS to identify intermediates and adjust stoichiometry .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

Discrepancies often arise from solvent effects, tautomerism, or crystallographic disorder. For example:

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

Molecular docking (AutoDock Vina, Glide) and MD simulations (GROMACS) can predict binding affinities to enzymes or receptors. Focus on:

Q. How does the fluorine substituent influence the compound’s metabolic stability and reactivity?

Fluorine increases electronegativity, reducing susceptibility to oxidative metabolism (e.g., cytochrome P450). However, it may enhance reactivity in nucleophilic aromatic substitution under basic conditions. Stability assays (e.g., microsomal incubation) combined with HPLC-UV/MS metabolite profiling are recommended .

Q. What strategies validate the compound’s potential as a kinase inhibitor or anti-inflammatory agent?

- In vitro assays : Measure IC₅₀ values against target kinases (e.g., JAK2, EGFR) using fluorescence polarization.

- Cell-based studies : Evaluate NF-κB pathway modulation in macrophage models (e.g., RAW 264.7 cells) via ELISA or Western blot.

- SAR analysis : Compare analogues (e.g., 4-bromo or 4-methylphenoxy derivatives) to identify critical substituents .

Methodological Considerations

Q. How should researchers design experiments to analyze degradation products under varying pH conditions?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C.

- Analytical tools : UPLC-QTOF-MS identifies degradation products, while accelerated stability chambers (40°C/75% RH) assess shelf life.

- Kinetic modeling : Use Arrhenius equations to predict degradation rates .

Q. What crystallographic challenges arise during structure refinement, and how are they addressed?

- Disorder in the fluorophenoxy group : Apply restraints (SHELXL ISOR/DFIX commands) to model anisotropic displacement.

- Twinned crystals : Use PLATON’s TWINABS for data integration and Olex2 for visualization.

- High-resolution data : Leverage synchrotron sources (λ = 0.7–1.0 Å) to resolve weak diffraction signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.